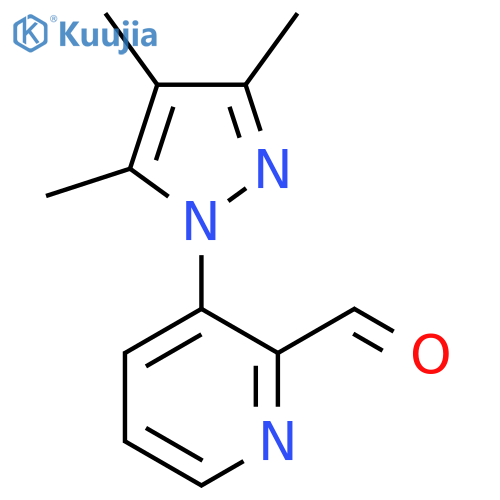Cas no 2172395-05-8 (3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde)

2172395-05-8 structure
商品名:3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
- EN300-1292974
- 2172395-05-8
-
- インチ: 1S/C12H13N3O/c1-8-9(2)14-15(10(8)3)12-5-4-6-13-11(12)7-16/h4-7H,1-3H3
- InChIKey: VJPDVDXUYBTRPN-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(=CC=CN=1)N1C(C)=C(C)C(C)=N1
計算された属性
- せいみつぶんしりょう: 215.105862047g/mol
- どういたいしつりょう: 215.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 47.8Ų
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292974-10.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 10g |
$4729.0 | 2023-05-23 | ||
| Enamine | EN300-1292974-0.05g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 0.05g |
$924.0 | 2023-05-23 | ||
| Enamine | EN300-1292974-1.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1292974-1000mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1292974-50mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1292974-500mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1292974-2.5g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 2.5g |
$2155.0 | 2023-05-23 | ||
| Enamine | EN300-1292974-5000mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1292974-10000mg |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 10000mg |
$3315.0 | 2023-09-30 | ||
| Enamine | EN300-1292974-5.0g |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172395-05-8 | 5g |
$3189.0 | 2023-05-23 |
3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
2172395-05-8 (3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量